trans-[4-(2-Bromoacetyl)cyclohexyl]carbamic acid tert-butyl ester
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Overview
Description
rac-tert-butyl N-[(1r,4r)-4-(2-bromoacetyl)cyclohexyl]carbamate, trans: is a chemical compound with the molecular formula C13H22BrNO3 and a molecular weight of 320.2227 g/mol . This compound is known for its unique structure, which includes a bromoacetyl group attached to a cyclohexyl ring, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
The synthesis of rac-tert-butyl N-[(1r,4r)-4-(2-bromoacetyl)cyclohexyl]carbamate, trans involves several steps. One common method includes the reaction of tert-butyl carbamate with a cyclohexyl derivative, followed by bromination to introduce the bromoacetyl group . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the process. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Substitution Reactions: The bromoacetyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form alcohols or amines.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
rac-tert-butyl N-[(1r,4r)-4-(2-bromoacetyl)cyclohexyl]carbamate, trans has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of rac-tert-butyl N-[(1r,4r)-4-(2-bromoacetyl)cyclohexyl]carbamate, trans involves its interaction with specific molecular targets. The bromoacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects. detailed studies on its exact molecular targets and pathways are still ongoing.
Comparison with Similar Compounds
Similar compounds to rac-tert-butyl N-[(1r,4r)-4-(2-bromoacetyl)cyclohexyl]carbamate, trans include:
- tert-butyl N-[(1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl]carbamate
- tert-butyl N-[(1R,2R,4R,5R)-5-aminobicyclo[2.2.2]octan-2-yl]carbamate
These compounds share structural similarities but differ in their functional groups and stereochemistry, which can lead to different chemical reactivities and biological activities
Properties
Molecular Formula |
C13H22BrNO3 |
---|---|
Molecular Weight |
320.22 g/mol |
IUPAC Name |
tert-butyl N-[4-(2-bromoacetyl)cyclohexyl]carbamate |
InChI |
InChI=1S/C13H22BrNO3/c1-13(2,3)18-12(17)15-10-6-4-9(5-7-10)11(16)8-14/h9-10H,4-8H2,1-3H3,(H,15,17) |
InChI Key |
MRDPNNNUBMTQSF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)C(=O)CBr |
Origin of Product |
United States |
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